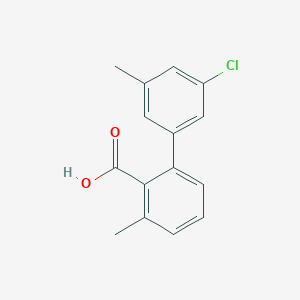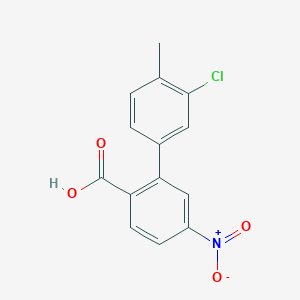
2-(3-Chloro-5-methylphenyl)-6-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-methylphenyl)-6-methylbenzoic acid, 95% (hereafter referred to as 2-C5MPA) is an organic compound with a molecular formula of C13H12ClO2. It is a white crystalline solid with a melting point of 119-121 °C. 2-C5MPA has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a substrate for biological studies.
Mechanism of Action
2-C5MPA is thought to act as a substrate for enzymes involved in the metabolism of drugs and other compounds. Specifically, it is believed to be a substrate for cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds, including drugs, hormones, and toxins.
Biochemical and Physiological Effects
2-C5MPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can result in decreased metabolism of drugs and other compounds. In addition, 2-C5MPA has been found to have anti-inflammatory and anti-cancer effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 2-C5MPA in lab experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is a relatively non-toxic compound, making it safe to use in lab experiments. One potential limitation of using 2-C5MPA in lab experiments is that it can interfere with the metabolism of drugs and other compounds, which can lead to inaccurate results.
Future Directions
There are a number of potential future directions for research involving 2-C5MPA. One potential direction is to further investigate its effects on the metabolism of drugs and other compounds. In addition, further research could be conducted to investigate its anti-inflammatory and anti-cancer effects. Another potential direction is to investigate its potential use as a reagent in organic synthesis, as well as its potential use as a substrate for biological studies. Finally, further research could be conducted to investigate the mechanism of action of 2-C5MPA.
Synthesis Methods
2-C5MPA can be synthesized through a number of methods, including the reaction of 3-chloro-5-methylbenzoic acid with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 2-C5MPA and the corresponding para-substituted isomer, which can be separated by column chromatography. The overall yield of 2-C5MPA is typically around 95%.
Scientific Research Applications
2-C5MPA has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a substrate for biological studies. In organic synthesis, 2-C5MPA can be used to synthesize a variety of compounds, including benzoic acid derivatives, heterocyclic compounds, and pharmaceuticals. In biological studies, 2-C5MPA can be used to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs and other compounds.
properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-6-11(8-12(16)7-9)13-5-3-4-10(2)14(13)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUVJICVVAHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690319 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-71-1 |
Source


|
| Record name | 3'-Chloro-3,5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














